Ferric sulfate

Description

Properties

IUPAC Name |

iron(3+);trisulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Fe.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTXIHLAWFEWGM-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

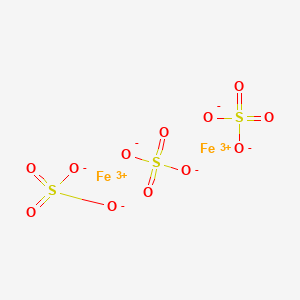

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+3].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe2(SO4)3, Fe2O12S3 | |

| Record name | FERRIC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3470 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ferric sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ferric_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Iron(III) sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iron(III)_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13761-89-2 (hexahydrate), 15244-10-7 (unspecified hydrate), 35139-28-7 (heptahydrate), 13520-56-4 (nonahydrate), 43059-01-4 (monohydrate) | |

| Record name | Ferric sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010028225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5029712 | |

| Record name | Ferric sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ferric sulfate appears as a yellow crystalline solid or a grayish-white powder. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used for water purification, and as a soil conditioner., Liquid; Pellets or Large Crystals, Liquid, Greyish-white solid, slightly soluble in water; Very hygroscopic; Commercial product is yellow and contains about 20% water; [Merck Index] Off-white or yellow odorless powder; [MSDSonline] | |

| Record name | FERRIC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3470 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid, iron(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ferric sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5301 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slowly sol in water; rapidly sol in the presence of a trace of ferrous sulfate; sparingly sol in alc; practically insol in acetone, ethyl acetate., Insol in sulfuric acid, ammonia | |

| Record name | FERRIC SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.1 at 68 °F (USCG, 1999) - Denser than water; will sink, 3.097 at 18 °C | |

| Record name | FERRIC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3470 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FERRIC SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Grayish-white powder, or rhombic or rhombohedral crystals, Yellow crystals | |

CAS No. |

10028-22-5 | |

| Record name | FERRIC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3470 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ferric sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010028225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, iron(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ferric sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diiron tris(sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC SULFATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YKQ1X5E5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FERRIC SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

480 °C (decomp) | |

| Record name | FERRIC SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ferric Sulfate from Ferrous Sulfate and Sulfuric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ferric sulfate from ferrous sulfate and sulfuric acid. This compound is a crucial compound with applications ranging from water treatment to serving as a precursor in various chemical and pharmaceutical processes.[1][2][3] This document details the core chemistry, outlines various experimental protocols, presents quantitative data for process optimization, and visualizes the synthetic workflows.

Core Chemical Principles

The fundamental reaction involves the oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺) in an acidic medium provided by sulfuric acid. The overall stoichiometry of the reaction when using oxygen as the oxidant is:

4FeSO₄ + 2H₂SO₄ + O₂ → 2Fe₂(SO₄)₃ + 2H₂O[4]

This reaction is exothermic, and its rate is influenced by several factors, including temperature, pressure, reactant concentrations, and the presence of catalysts.[5][6][7] Various oxidizing agents can be employed to facilitate this transformation, each with its own set of optimal reaction conditions and potential advantages.

Synthesis Methodologies & Experimental Protocols

Several methods for the synthesis of this compound from ferrous sulfate have been developed, primarily differing in the choice of oxidizing agent and the process conditions. Below are detailed protocols for the most common approaches.

Oxidation with Molecular Oxygen (Air)

This is a widely used industrial method that involves bubbling air or pure oxygen through a solution of ferrous sulfate and sulfuric acid. The reaction can be carried out at atmospheric or elevated pressures.[2]

Experimental Protocol:

-

Slurry Preparation: Prepare a slurry by mixing ferrous sulfate (e.g., ferrous sulfate heptahydrate or monohydrate) with sulfuric acid (22-100% concentration) in a pressure-resistant reactor.[2] The molar ratio of iron to sulfate is typically maintained between 2:(2.0-3.5).[2]

-

Heating and Pressurization: Heat the slurry to the desired reaction temperature, typically between 60°C and 140°C.[2] Pressurize the reactor with oxygen or air to an overpressure of 3-10 bar.[2]

-

Oxidation: Maintain the temperature and pressure while vigorously stirring the mixture to ensure efficient gas-liquid contact.[2] The reaction is monitored by periodically taking samples and analyzing for the concentration of ferrous iron. The oxidation is considered complete when the concentration of bivalent iron is less than 0.1% by weight.[2]

-

Product Recovery: The resulting this compound slurry can be used directly as a solution or solidified by cooling or granulation to obtain solid this compound.[2]

Two-Stage Oxidation with Oxygen and Hydrogen Peroxide

This method offers a more controlled oxidation process, particularly for achieving a final product with very low residual ferrous iron and minimal free sulfuric acid.[1]

Experimental Protocol:

-

Initial Solution Preparation: Dissolve scrap iron or iron oxides in sulfuric acid to form a ferrous sulfate solution.[1] Adjust the solution to have between 1 and 1.1 equivalents of sulfuric acid per equivalent of iron.[1]

-

First Stage Oxidation (Oxygen): Transfer the ferrous sulfate solution to a pressurizable reaction vessel. Heat the solution to approximately 93°C (200°F) and introduce dissolved oxygen. This initial oxidation stage typically takes 12-20 hours.[1]

-

Second Stage Oxidation (Hydrogen Peroxide): Depressurize the vessel to atmospheric pressure. Carefully add a 30-40% aqueous solution of hydrogen peroxide to the reaction mixture to oxidize the remaining ferrous sulfate to this compound.[1] It is crucial to avoid an excess of hydrogen peroxide.[1]

-

Final Product: The final product is a this compound solution with a high concentration of ferric iron (typically 10-12% iron by weight) and less than 0.5% free sulfuric acid.[1]

Catalytic Oxidation

The rate of oxidation of ferrous sulfate can be significantly enhanced by the use of catalysts. Common catalysts include copper sulfate, manganese dioxide, and nitrogen oxides.[1][4][7]

Experimental Protocol (using Manganese Dioxide as a catalyst):

-

Reaction Setup: Conduct the reaction in a three-neck flask equipped with a stirrer, thermometer, and gas inlet.

-

Reactant Charging: Prepare a solution of ferrous sulfate and sulfuric acid. Introduce manganese dioxide as the catalyst.

-

Reaction Conditions: Heat the mixture to a temperature in the range of 313 K to 363 K (40°C to 90°C).[7] Bubble air or oxygen through the solution while stirring.

-

Monitoring and Completion: Monitor the conversion of ferrous sulfate. The reaction rate is observed to increase with both temperature and catalyst concentration.[7] A maximum conversion of 97.20% has been reported with this method.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from various synthesis methods described in the literature.

| Parameter | Oxidation with Molecular Oxygen | Two-Stage Oxidation (O₂/H₂O₂) | Catalytic Oxidation (MnO₂) |

| Temperature | 60°C - 140°C[2] | ~93°C (200°F)[1] | 40°C - 90°C[7] |

| Pressure | 3 - 10 bar (overpressure)[2] | Pressurized during O₂ stage[1] | Atmospheric |

| Reaction Time | Varies (until Fe²⁺ < 0.1%)[2] | 12 - 20 hours (O₂ stage)[1] | Varies |

| Final Iron Conc. | 14 - 24% (in slurry)[2] | 10 - 12%[1] | Not specified |

| Final Fe²⁺ Conc. | < 0.1%[2] | Substantially all iron in ferric form[1] | Up to 97.2% conversion[7] |

| Free H₂SO₄ | Controlled by initial reactants[2] | < 0.5%[1] | Not specified |

| Oxidizing Agent | Catalyst | Temperature | Pressure | Key Findings | Reference |

| Oxygen (Air) | None | 60°C - 130°C | 4 - 10 bar | Oxidation rate increases with temperature and pressure.[5][6] | [5][6] |

| Oxygen | Active Carbon | 60°C - 130°C | 4 - 10 bar | Catalytic oxidation proceeds in parallel with non-catalytic oxidation.[5] | [5] |

| Oxygen | Copper Sulfate | Not specified | Pressurized | Catalyst used during oxidation.[1] | [1] |

| Hydrogen Peroxide | None | Ambient (exothermic) | Atmospheric | Used to complete the oxidation of remaining ferrous iron.[1] | [1] |

| Oxygen | Nitric Oxide | Normal or higher | Not specified | Rapid and efficient oxidation.[4] | [4] |

| Air | Various (CuSO₄, KMnO₄, H₂O₂, HNO₃) | 50°C - 70°C | ~1 atm | Additives enhance the conversion rate of ferrous to this compound.[8] | [8] |

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the synthesis of this compound.

Caption: Workflow for this compound Synthesis via Oxygen Oxidation.

Caption: Two-Stage Oxidation Process for High Purity this compound.

Caption: Conceptual Pathway for Heterogeneous Catalytic Oxidation.

References

- 1. US4707349A - Process of preparing a preferred this compound solution, and product - Google Patents [patents.google.com]

- 2. US5766566A - Process for preparing this compound - Google Patents [patents.google.com]

- 3. epa.gov [epa.gov]

- 4. US1430551A - Method of oxidizing ferrous sulphate - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Ferric Sulfate Hydrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of ferric sulfate and its various hydrated forms. This compound, an inorganic compound with the formula Fe₂(SO₄)₃, and its hydrates are of significant interest across various scientific disciplines, including materials science, environmental chemistry, and potentially in pharmaceutical applications as a coagulant or precursor for iron-containing compounds. This document summarizes key quantitative data, outlines experimental protocols for characterization, and provides visualizations to illustrate the relationships and processes involving these compounds.

Physicochemical Properties of this compound and its Hydrates

This compound exists in an anhydrous form and as several common hydrates, most notably the monohydrate, pentahydrate, and nonahydrate. The degree of hydration significantly influences the compound's physical properties. A summary of these properties is presented in the tables below.

General Properties

| Property | Anhydrous this compound | This compound Monohydrate | This compound Pentahydrate | This compound Nonahydrate |

| Chemical Formula | Fe₂(SO₄)₃[1] | Fe₂(SO₄)₃·H₂O | Fe₂(SO₄)₃·5H₂O[2] | Fe₂(SO₄)₃·9H₂O[3] |

| Molar Mass ( g/mol ) | 399.88[1][4] | 417.90 | 489.96[1][2][4] | 562.00[1][4] |

| Appearance | Grayish-white crystals/powder[1] | Yellowish-brown solid[5] | Grey to yellow crystalline solid[2] | Yellow hexagonal crystals[3] |

| CAS Number | 10028-22-5[1] | 15244-10-7 (general hydrate) | 142906-29-4[2] | 13520-56-4 |

Physical Properties

| Property | Anhydrous this compound | This compound Monohydrate | This compound Pentahydrate | This compound Nonahydrate |

| Density (g/cm³) | 3.097[1][4] | - | 1.898[1][4] | 2.1[3] |

| Melting Point (°C) | 480 (decomposes)[1][4] | - | - | 175 (loses 7H₂O)[6] |

| Decomposition Temp. (°C) | 480[1][4] | - | - | 98[7] |

| Crystal System | Rhombohedral | - | - | Hexagonal[3] |

Solubility Properties

The solubility of this compound hydrates can vary, and data in the literature is sometimes inconsistent. The following table provides a summary of available information. It is important to note that this compound hydrolyzes in water, which can affect solubility measurements.

| Solvent | Anhydrous this compound | This compound Monohydrate | This compound Pentahydrate | This compound Nonahydrate |

| Water | Soluble[8] | 256 g/L (at 20°C)[1] | Slightly soluble[2] | 440 g/100 mL (in cold water)[6] |

| Ethanol | Sparingly soluble[4] | - | - | 12.71 g/100g (at 25°C)[7] |

| Acetone | Negligibly soluble[4] | Practically insoluble[6] | - | Insoluble[7] |

| Ethyl Acetate | Negligibly soluble[4] | Practically insoluble[6] | - | - |

| Sulfuric Acid | Insoluble[4] | - | - | - |

| Ammonia | Insoluble[4] | - | - | - |

Chemical Properties and Reactivity

Hydrolysis: this compound solutions are acidic and undergo hydrolysis, especially upon heating, which can lead to the precipitation of basic ferric sulfates or ferric hydroxide.[9] The extent of hydrolysis is dependent on temperature, concentration, and pH.

Thermal Decomposition: Upon heating, this compound hydrates lose their water of crystallization in stages. The anhydrous salt ultimately decomposes at high temperatures (around 480°C) to form ferric oxide (Fe₂O₃) and sulfur trioxide (SO₃) gas.[1][4]

Redox Reactions: this compound is a source of Fe³⁺ ions and can act as an oxidizing agent. For instance, it can be used in redox titrations.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate characterization of this compound hydrates. The following sections provide generalized methodologies for key analytical techniques. Researchers should optimize these protocols based on the specific instrumentation and sample characteristics.

Synthesis of this compound Hydrates

The synthesis of specific this compound hydrates often involves the oxidation of ferrous sulfate followed by crystallization under controlled conditions.

General Procedure for Synthesis from Ferrous Sulfate:

-

Dissolution and Oxidation: Dissolve ferrous sulfate (e.g., FeSO₄·7H₂O) in dilute sulfuric acid. Heat the solution and add an oxidizing agent such as hydrogen peroxide (H₂O₂) or nitric acid (HNO₃) to oxidize Fe²⁺ to Fe³⁺.[1][10] The reaction with hydrogen peroxide is as follows: 2 FeSO₄ + H₂SO₄ + H₂O₂ → Fe₂(SO₄)₃ + 2 H₂O[1]

-

Crystallization: The specific hydrate obtained depends on the crystallization conditions, such as temperature and solution concentration.

-

Nonahydrate: Can be crystallized from aqueous solutions at ambient temperatures.

-

Other Hydrates: Formation of lower hydrates like the monohydrate or pentahydrate may require elevated temperatures or controlled humidity conditions.

-

Determination of Water of Hydration by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This technique is ideal for determining the water content of hydrates.

General TGA Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

-

Sample Preparation: Accurately weigh a small amount of the this compound hydrate sample (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).

-

Analysis Parameters:

-

Purge Gas: Use an inert gas such as nitrogen or argon with a flow rate of 20-50 mL/min to prevent side reactions.

-

Heating Rate: A typical heating rate is 10°C/min. Slower heating rates can provide better resolution of thermal events.

-

Temperature Range: Heat the sample from ambient temperature to a temperature above the final decomposition stage (e.g., 600°C).

-

-

Data Analysis: Analyze the resulting TGA curve (mass vs. temperature). The distinct mass loss steps correspond to the loss of water molecules. Calculate the percentage mass loss for each step and relate it to the stoichiometry of the hydrate.

Thermal Transitions by Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of phase transitions like melting and dehydration.

General DSC Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials.

-

Sample Preparation: Accurately weigh a small amount of the this compound hydrate sample (typically 2-5 mg) into a DSC pan (e.g., aluminum). Hermetically seal the pan to ensure a controlled atmosphere.

-

Analysis Parameters:

-

Purge Gas: Use an inert gas like nitrogen at a flow rate of 20-50 mL/min.

-

Heating Rate: A typical heating rate is 10°C/min.

-

Temperature Program: Heat the sample through the expected temperature range of dehydration and decomposition.

-

-

Data Analysis: The DSC thermogram will show endothermic peaks corresponding to dehydration and melting events and exothermic peaks for crystallization or decomposition. The peak temperature and the area under the peak (enthalpy change) provide quantitative information about these transitions.

Structural Characterization by X-Ray Diffraction (XRD)

XRD is a powerful technique for identifying the crystalline phases present in a sample and determining their crystal structure.

General XRD Protocol:

-

Sample Preparation: Grind the this compound hydrate sample to a fine powder to ensure random orientation of the crystallites. Mount the powder on a sample holder.

-

Instrument Setup:

-

X-ray Source: Typically Cu Kα radiation.

-

Scan Range: A common 2θ range is 10-80°.

-

Scan Speed: A typical scan speed is 1-2°/min.

-

-

Data Analysis: The resulting diffraction pattern is a plot of intensity versus 2θ angle. Compare the peak positions and intensities to standard diffraction patterns from databases (e.g., the Powder Diffraction File - PDF) to identify the specific hydrate phase(s) present.[8]

Visualizations

The following diagrams illustrate key relationships and workflows related to this compound hydrates.

Caption: Formation and thermal decomposition pathway of this compound hydrates.

Caption: Experimental workflow for TGA and DSC analysis of this compound hydrates.

Conclusion

This technical guide has provided a consolidated overview of the physical and chemical properties of this compound and its primary hydrates. The data presented in the tables, along with the generalized experimental protocols, offer a valuable resource for researchers and professionals working with these compounds. The provided visualizations aim to clarify the relationships and analytical workflows. It is important for users to adapt and optimize the described experimental methods for their specific needs and available instrumentation to ensure accurate and reliable results.

References

- 1. Iron(III) sulfate - Wikipedia [en.wikipedia.org]

- 2. Iron (III) Sulfate Pentahydrate - ProChem, Inc. [prochemonline.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Iron(III) sulfate - Sciencemadness Wiki [sciencemadness.org]

- 5. CAS 15244-10-7: this compound hydrate | CymitQuimica [cymitquimica.com]

- 6. This compound | Fe2(SO4)3 | CID 24826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. iron(III) sulfate nonahydrate [chemister.ru]

- 8. This compound [chemister.ru]

- 9. chembk.com [chembk.com]

- 10. Iron III Sulfate Formula - GeeksforGeeks [geeksforgeeks.org]

An In-depth Technical Guide to the Crystal Structure and Characterization of Ferric Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and characterization of ferric sulfate (Fe₂(SO₄)₃). This compound and its various hydrated forms are of significant interest in diverse scientific fields, from materials science to pharmacology, where it serves as a crucial source of ferric iron. This document details the crystallographic properties of this compound, outlines methodologies for its characterization, and provides context for its relevance in biological systems.

Crystal Structure of this compound

This compound exists in an anhydrous form as well as several hydrated states, each possessing distinct crystal structures. The arrangement of the ferric ions (Fe³⁺), sulfate ions (SO₄²⁻), and water molecules dictates the material's physical and chemical properties.

Anhydrous this compound (Fe₂(SO₄)₃): Anhydrous this compound typically crystallizes in the rhombohedral system. It is a grayish-white powder that is hygroscopic.[1]

Hydrated this compound: The hydrated forms of this compound are more commonly encountered. These include various minerals found in nature, such as coquimbite (nonahydrate) and kornelite (heptahydrate).[2] The presence of water molecules in the crystal lattice leads to different crystal systems, most commonly monoclinic. For instance, a synthetic pentahydrate of this compound has been identified with a monoclinic structure.[3] The degree of hydration significantly influences the crystal structure and, consequently, the material's properties.

Below is a summary of the crystallographic data for various forms of ferric and ferrous sulfate for comparison.

| Compound | Chemical Formula | Crystal System | Molar Mass ( g/mol ) |

| Anhydrous this compound | Fe₂(SO₄)₃ | Rhombohedral | 399.86 |

| This compound Pentahydrate | Fe₂(SO₄)₃·5H₂O | Monoclinic | 489.94 |

| This compound Nonahydrate | Fe₂(SO₄)₃·9H₂O | Hexagonal | 562.00 |

| Anhydrous Ferrous Sulfate | FeSO₄ | Orthorhombic | 151.91 |

| Ferrous Sulfate Monohydrate | FeSO₄·H₂O | Monoclinic | 169.93 |

| Ferrous Sulfate Tetrahydrate | FeSO₄·4H₂O | Monoclinic | 223.98 |

| Ferrous Sulfate Heptahydrate | FeSO₄·7H₂O | Monoclinic | 278.02 |

Characterization Techniques

A suite of analytical techniques is employed to elucidate the structure, composition, and purity of this compound crystals. This section details the principles and experimental protocols for the most critical of these methods.

X-ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for determining the crystal structure of a material. It relies on the constructive interference of monochromatic X-rays and a crystalline sample.[4]

Experimental Protocol:

-

Sample Preparation: A small amount of the this compound sample (a few tenths of a gram) is finely ground into a powder using a mortar and pestle to ensure random orientation of the crystallites.[5] The powder is then carefully packed into a sample holder, ensuring a flat and smooth surface that is level with the holder's top edge.[3]

-

Instrument Setup: The X-ray diffractometer is equipped with an X-ray source, typically a copper cathode ray tube generating CuKα radiation (λ = 1.5418 Å).[4] The generator is commonly set to 40 kV and 40 mA.[3]

-

Data Collection: The sample is mounted on a goniometer, which rotates the sample at an angle θ while the detector rotates at an angle of 2θ.[4] A typical scan range for a powder pattern is from 5° to 70° in 2θ, with a preset step size and time per step.[4]

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed to identify the crystalline phases present by comparing the peak positions and intensities to a reference database. The pattern can also be used to determine the unit cell dimensions.

Vibrational Spectroscopy

Raman and Fourier-Transform Infrared (FTIR) spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are highly sensitive to the local chemical environment and can distinguish between different hydrated forms of this compound.

Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser source.[6]

Experimental Protocol:

-

Sample Preparation: A small amount of the this compound powder is placed on a microscope slide or in a sample holder.[6]

-

Instrument Setup: A Raman spectrometer equipped with a laser source is used. Common laser wavelengths for inorganic materials include 532 nm or 785 nm.[7][8] The 532 nm laser offers high sensitivity, while the 785 nm laser is effective at reducing fluorescence.[7]

-

Data Collection: The laser is focused on the sample, and the scattered light is collected. The acquisition time can range from seconds to minutes, depending on the sample's Raman signal strength.[8]

-

Data Analysis: The Raman spectrum, a plot of intensity versus Raman shift (in cm⁻¹), provides a characteristic fingerprint of the material. The positions and relative intensities of the peaks are used to identify the compound and its specific crystalline form.

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations.

Experimental Protocol (KBr Pellet Method):

-

Sample Preparation: Approximately 1-2 mg of the finely ground this compound sample is mixed with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).[9] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[9] The concentration of the sample in KBr should be in the range of 0.2% to 1%.

-

Instrument Setup: The KBr pellet is placed in the sample holder of an FTIR spectrometer.

-

Data Collection: A background spectrum of a pure KBr pellet is collected first. Then, the sample spectrum is recorded. The typical spectral range is 4000 to 400 cm⁻¹.

-

Data Analysis: The resulting absorbance or transmittance spectrum is analyzed to identify the characteristic vibrational bands of the sulfate and hydroxyl groups, as well as water molecules.

Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly sensitive technique for studying the local environment of iron nuclei. It is based on the recoilless emission and absorption of gamma rays in solids.[10]

Experimental Protocol:

-

Source: A radioactive source, typically ⁵⁷Co diffused into a rhodium foil, is used. ⁵⁷Co decays to an excited state of ⁵⁷Fe, which then emits a 14.4 keV gamma ray.[10]

-

Sample Preparation: The powdered this compound sample is placed in a sample holder between the source and a detector.

-

Data Collection: The source is moved at a range of velocities (e.g., ±11 mm/s for ⁵⁷Fe) using a linear motor to Doppler shift the energy of the emitted gamma rays.[10] The detector measures the intensity of gamma rays transmitted through the sample as a function of the source velocity.

-

Data Analysis: The Mössbauer spectrum plots the gamma-ray intensity against the source velocity. The resulting peaks (or dips) provide information on the isomer shift and quadrupole splitting, which are indicative of the oxidation state (Fe³⁺), spin state, and site symmetry of the iron atoms.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability of hydrated this compound and to quantify the water of hydration.

Experimental Protocol (TGA/DSC):

-

Sample Preparation: A small, accurately weighed amount of the hydrated this compound sample (typically 5-20 mg) is placed in a crucible (e.g., alumina).[11]

-

Instrument Setup: The crucible is placed in a TGA/DSC instrument. The experiment is typically run under an inert atmosphere, such as nitrogen, with a constant flow rate.[12]

-

Data Collection: The sample is heated at a controlled rate (e.g., 1-10 °C/min) over a defined temperature range.[11][13] The TGA measures the mass loss as a function of temperature, while the DSC measures the heat flow into or out of the sample.

-

Data Analysis: The TGA curve reveals the temperatures at which dehydration occurs and the corresponding mass loss, which can be used to determine the number of water molecules. The DSC curve shows endothermic or exothermic events associated with phase transitions, such as melting or decomposition.

Relevance to Researchers and Drug Development Professionals

While this compound is not a signaling molecule itself, its role as a source of iron is critical in biological systems. Understanding how cells acquire iron is fundamental for researchers in drug development, particularly in the context of iron-deficiency anemia and iron overload disorders.

Cells have distinct pathways for the uptake of ferric (Fe³⁺) and ferrous (Fe²⁺) iron.[14] Ferric iron uptake is postulated to be mediated by a pathway involving β₃-integrin and mobilferrin (the IMP pathway). In contrast, ferrous iron uptake is facilitated by the Divalent Metal Transporter-1 (DMT-1).[15] These separate pathways highlight the complex regulation of iron homeostasis in the body.

The development of iron supplements and chelating agents relies on a thorough understanding of these uptake mechanisms. This compound is used in pharmaceutical formulations as a source of iron to treat iron-deficiency anemia.[1]

References

- 1. Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A | Malvern Panalytical [malvernpanalytical.com]

- 2. researchgate.net [researchgate.net]

- 3. mcgill.ca [mcgill.ca]

- 4. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 5. moessbauer.chem.wisc.edu [moessbauer.chem.wisc.edu]

- 6. Should I be using KBr pellets in FTIR Spectroscopy - Specac Ltd [specac.com]

- 7. semiengineering.com [semiengineering.com]

- 8. azom.com [azom.com]

- 9. What Is The Ratio Of Kbr To Drug Substance For Ftir Analysis? Achieve Perfect Sample Preparation For Clear Spectra - Kintek Solution [kindle-tech.com]

- 10. Mössbauer spectroscopy - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. repositum.tuwien.at [repositum.tuwien.at]

- 13. researchgate.net [researchgate.net]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Separate pathways for cellular uptake of ferric and ferrous iron - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Ferric Sulfate as a Hemostatic Agent

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ferric sulfate (Fe₂(SO₄)₃) is a potent topical hemostatic agent that functions through a direct, physicochemical mechanism independent of the physiological coagulation cascade. Upon contact with blood, this compound's ferric ions (Fe³⁺) react with plasma proteins, primarily fibrinogen and albumin, causing their rapid agglutination. This reaction forms a durable ferric ion-protein complex that acts as a mechanical sealant, physically occluding the orifices of damaged capillaries and blood vessels to achieve hemostasis.[1][2][3][4] Its acidic nature contributes to this protein denaturation and precipitation process.[1][5] This mode of action makes this compound effective even in scenarios where the patient's intrinsic coagulation pathways are compromised.[5] While its primary hemostatic effect is mechanical, secondary effects related to local tissue inflammation and, at high concentrations, iron-mediated cytotoxicity and impacts on endothelial cell signaling have been noted, which are distinct from its immediate bleeding control function.

Core Mechanism of Action: Physicochemical Hemostasis

The primary hemostatic action of this compound is not biological but rather a direct chemical reaction with blood components. This process can be broken down into two main events:

-

Reaction with Blood Proteins: When this compound solution is applied to a wound, it dissolves and releases ferric (Fe³⁺) and sulfate (SO₄²⁻) ions.[6][7] The highly charged Fe³⁺ ions readily interact with soluble blood proteins, such as albumin and fibrinogen.[2][8] This interaction leads to the formation of a "ferric ion-protein complex," effectively cross-linking and precipitating these proteins out of solution.[1][2][4][7] Studies have shown that fibrinogen possesses binding sites for metal ions, and the presence of iron ions can augment interactions with proteins.[8]

-

Formation of a Mechanical Plug: The agglutination and precipitation of these proteins create a dense, insoluble barrier or coagulum.[1][2][4] This coagulum physically seals the ends of severed blood vessels and capillary orifices, preventing further blood outflow.[2][4] This mechanism is distinct from physiological clotting, as it does not require the activation of platelets or the enzymatic cascade of coagulation factors.[5]

Below is a diagram illustrating this core mechanism.

Interaction with Cellular Components and Secondary Signaling

While the primary hemostatic mechanism is non-physiological, the chemical components of this compound can induce secondary cellular responses.

-

Platelets: The direct effect of this compound on platelets is minimal and not central to its hemostatic action. However, studies have shown that ferrous iron (Fe²⁺), a different oxidation state, can induce platelet aggregation, but only when platelets are first primed by a subthreshold concentration of an agonist like collagen.[5] Ferric iron (Fe³⁺) was observed to be without effect in this system.[5] This suggests that any interaction with platelets is likely a secondary, minor contribution compared to the primary protein agglutination.

-

Endothelial Cells: The local application of a highly acidic, iron-rich solution can impact surrounding tissues. High concentrations of iron have been shown to induce oxidative stress and affect endothelial cell signaling pathways.[9][10] In vitro studies using ferric ammonium citrate (FAC) to model iron overload in endothelial cells have demonstrated inhibition of the VEGF-VEGFR-2 signaling pathway, leading to downstream reductions in the phosphorylation of MAPK and AKT, which are crucial for cell proliferation and survival.[11] It is important to note that these effects are associated with iron toxicity and cellular stress rather than the intended hemostatic function.

The diagram below outlines these secondary signaling effects on endothelial cells.

Quantitative Data Presentation

Quantitative analysis of this compound's efficacy often involves in vivo models to measure the time to hemostasis. The following table summarizes data from a study comparing different concentrations of this compound to a standard suturing technique in a rat liver injury model.

| Treatment Group | Concentration (% w/v) | Number of Subjects (n) | Mean Hemostasis Time (seconds) | Standard Deviation (SD) |

| This compound | 5% | 10 | 113.8 | 15.3 |

| This compound | 10% | 10 | 104.7 | 13.7 |

| This compound | 15% | 10 | 88.6 | 12.5 |

| This compound | 25% | 10 | 73.5 | 11.2 |

| This compound | 50% | 10 | 58.9 | 10.8 |

| Control (Suturing) | N/A | 10 | 151.3 | 16.9 |

| Data synthesized from an experimental study on Wistar rats with induced liver lacerations. Hemostasis times for all this compound concentrations were significantly less than the control group (P < 0.001).[12][13] |

Experimental Protocols

In Vivo Hemostatic Efficacy Assessment (Rat Liver Laceration Model)

This protocol is designed to evaluate the in vivo efficacy of a topical hemostatic agent.[12][13]

Objective: To measure and compare the time to hemostasis of various concentrations of this compound against a standard surgical control.

Methodology:

-

Animal Model: Male Wistar rats (N=60) are used.

-

Anesthesia: Anesthetize subjects using an intraperitoneal injection of a ketamine and xylazine cocktail.

-

Surgical Procedure:

-

Place the anesthetized rat in a supine position.

-

Perform a midline laparotomy to expose the liver.

-

Create a standardized incision (e.g., 2 cm in length and 0.5 cm in depth) on a lobe of the liver using a surgical scalpel.

-

Immediately start a timer to measure bleeding time.

-

-

Application of Hemostatic Agent:

-

Experimental Groups: Apply a pre-determined concentration (e.g., 5%, 10%, 15%, 25%, 50%) of this compound solution directly to the bleeding laceration.

-

Control Group: Control the bleeding using a standard simple suturing technique.

-

-

Data Collection:

-

Record the time in seconds from the creation of the incision until complete cessation of bleeding is observed. This is the "hemostasis time."

-

-

Post-Procedure:

-

For survival studies, close the abdominal incision.

-

For histological analysis, euthanize the animals after a set period (e.g., 7 days).[13]

-

-

Histological Analysis:

-

Resect the liver tissue from the injury site and fix it in 10% formalin.

-

Embed the tissue in paraffin, section, and stain with hematoxylin and eosin (H&E).

-

Examine under a light microscope to assess tissue response, inflammation, and healing.[13]

-

In Vitro Coagulation Assessment (Viscoelastic Testing)

While this compound acts independently of the coagulation cascade, its interaction with whole blood can be characterized using viscoelastic tests like Thromboelastography (TEG) to measure the physical properties of the formed clot.

Objective: To quantify the kinetics and strength of the clot formed upon addition of this compound to a whole blood sample.

Methodology (General TEG Protocol):

-

Sample Preparation: Obtain a fresh whole blood sample in a citrated tube to prevent premature clotting.

-

Instrument Setup: Calibrate the Thromboelastograph (TEG) machine according to the manufacturer's instructions.

-

Assay Initiation:

-

Pipette the citrated whole blood into a TEG cup.

-

Add calcium chloride to recalcify the sample and initiate the physiological coagulation process (this serves as a baseline).

-

For the experimental sample, add this compound at the desired concentration to the blood-calcium mixture.

-

Place the cup onto the TEG analyzer to begin the measurement.

-

-

Data Acquisition: The instrument measures the viscoelastic properties of the blood as it clots, generating a characteristic TEG tracing.

-

Parameter Analysis: Analyze the key parameters from the TEG output:

-

R time (Reaction time): Time to initial fibrin formation. A very short R time would be expected as this compound's action is immediate and non-enzymatic.

-

K time & α-angle (Clot kinetics): Speed of clot formation.

-

MA (Maximum Amplitude): Represents the maximum strength and stability of the clot. This would be a key indicator of the mechanical strength of the ferric-protein plug.[14][15]

-

LY30 (Lysis at 30 minutes): Measures clot breakdown. The ferric-protein plug is not susceptible to enzymatic fibrinolysis, so LY30 should be near zero.

-

Biocompatibility and Safety Considerations

This compound is highly effective but also possesses properties that require careful consideration. Its solution is highly acidic (pH < 1 for 20% solutions), which can cause local tissue irritation, inflammation, and delayed healing if the agent is left in situ, particularly in osseous (bone) defects.[2][16][17] Studies have shown that when this compound is thoroughly removed from a surgical site by curettage and irrigation after hemostasis is achieved, it does not significantly delay wound healing or cause persistent inflammation compared to controls.[16][17] As a topical agent, its systemic absorption is minimal, preventing complications like iron toxicity.[5]

References

- 1. This compound | Fe2(SO4)3 | CID 24826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Clinical applications of this compound in dentistry: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative in vitro analysis of topical hemostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijrpr.com [ijrpr.com]

- 5. ahajournals.org [ahajournals.org]

- 6. rheolution.com [rheolution.com]

- 7. iosrjournals.org [iosrjournals.org]

- 8. Functional binding analysis of human fibrinogen as an iron- and heme-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Iron loading induces cholesterol synthesis and sensitizes endothelial cells to TNFα-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intravenous ferric chloride hexahydrate supplementation induced endothelial dysfunction and increased cardiovascular risk among hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell-permeable iron inhibits vascular endothelial growth factor receptor-2 signaling and tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Thromboelastography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. litfl.com [litfl.com]

- 15. youtube.com [youtube.com]

- 16. suffolkrootcanal.co.uk [suffolkrootcanal.co.uk]

- 17. This compound hemostasis: effect on osseous wound healing. II. With curettage and irrigation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Occurrences and Mineral Forms of Iron(III) Sulfate

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrences and diverse mineral forms of iron(III) sulfate. Primarily formed through the oxidative weathering of iron sulfide minerals, these compounds are significant indicators of specific geochemical environments, particularly those associated with acid mine drainage. This document details their quantitative properties, the experimental protocols for their characterization, and the logical pathways of their formation.

Natural Occurrences and Formation Environments

Iron(III) sulfate minerals are predominantly secondary minerals, meaning they are formed from the alteration of pre-existing primary minerals. The most common precursor is pyrite (FeS₂), and to a lesser extent, marcasite (also FeS₂).[1][2] The formation environment is typically characterized by acidic conditions and the presence of oxidizing agents, such as atmospheric oxygen and dissolved ferric iron.[3][4]

A significant natural setting for the formation of a wide variety of hydrated iron(III) sulfates is acid mine drainage (AMD).[3][5] In these environments, the exposure of sulfide ores to air and water initiates a cascade of oxidation reactions, leading to highly acidic and sulfate-rich solutions from which these minerals precipitate.[3][5] The specific mineral phase that forms is dependent on factors such as pH, temperature, humidity, and the concentration of other available cations.[6][7] Some iron(III) sulfate minerals have also been identified on the surface of Mars, suggesting past aqueous and oxidizing conditions.[8]

Mineralogical Data of Key Iron(III) Sulfate Minerals

The following tables summarize the key quantitative data for the most common and significant mineral forms of iron(III) sulfate.

| Mineral | Chemical Formula | Crystal System | Density (g/cm³) | Mohs Hardness |

| Anhydrous & Simple Hydrates | ||||

| Mikasaite | (Fe³⁺,Al³⁺)₂(SO₄)₃[9][10] | Trigonal[9] | 3.06 (Calculated)[9][11] | 2[11] |

| Coquimbite | Fe³⁺₂(SO₄)₃ · 9H₂O[12][13] | Trigonal[14][15] | 2.11 - 2.12[12][14] | 2.5[14][16] |

| Paracoquimbite | Fe³⁺₂(SO₄)₃ · 9H₂O[17][18] | Trigonal[18] | 2.11 - 2.115[17][18] | 2.5[18][19] |

| Kornelite | Fe³⁺₂(SO₄)₃ · 7H₂O[7][9] | Monoclinic[7][9] | 2.306[7][9] | - |

| Quenstedtite | Fe³⁺₂(SO₄)₃ · 11H₂O[1][20][21] | Triclinic[1][22] | 2.11 - 2.15[1][20] | 2.5[1][20] |

| Lausenite | Fe³⁺₂(SO₄)₃ · 5H₂O[23][24] | Monoclinic[23] | 2.49 (Calculated)[23] | - |

| Basic & Mixed Cation Hydrates | ||||

| Copiapite | Fe²⁺Fe³⁺₄(SO₄)₆(OH)₂ · 20H₂O[8][25] | Triclinic[8][25] | 2.08 - 2.17[8][25] | 2.5 - 3[8][25] |

| Fibroferrite | Fe³⁺(SO₄)(OH) · 5H₂O[2][14][26] | Trigonal[14] | 1.84 - 2.1[3][14] | 2 - 2.5[3][14] |

| Jarosite | KFe³⁺₃(SO₄)₂(OH)₆[10][18] | Trigonal[10] | 3.15 - 3.26[10][18] | 2.5 - 3.5[10][18] |

Experimental Protocols for Characterization

The identification and characterization of iron(III) sulfate minerals rely on a combination of analytical techniques.

X-Ray Diffraction (XRD)

X-ray diffraction is a primary method for the definitive identification of crystalline mineral phases.

Methodology:

-

Sample Preparation: A small, representative portion of the mineral sample is finely ground to a powder (typically <10 µm) using an agate mortar and pestle to ensure random orientation of the crystallites.[25] The powder is then mounted onto a sample holder, often a glass slide with a recessed area or a zero-background holder.

-

Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source is commonly used. Standard instrument settings include a voltage of 40 kV and a current of 30-40 mA.

-

Data Collection: The sample is scanned over a range of 2θ angles (e.g., 5° to 70°), with a step size and counting time optimized to obtain a good signal-to-noise ratio.[27][28]

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed by identifying the positions (d-spacings) and relative intensities of the diffraction peaks.[28] These are then compared to a database of known mineral patterns, such as the International Centre for Diffraction Data (ICDD) database, for phase identification.[6]

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a valuable tool for identifying functional groups within a mineral's structure, such as sulfate (SO₄²⁻), hydroxyl (OH⁻), and water (H₂O) molecules.

Methodology:

-

Sample Preparation: For transmission analysis, a small amount of the powdered mineral sample (1-2 mg) is intimately mixed with a transparent medium like potassium bromide (KBr) and pressed into a thin pellet.[29] Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a small amount of the powder is placed directly onto the ATR crystal.[4][30]

-

Instrumentation: A benchtop FTIR spectrometer is used.

-

Data Collection: The spectrum is typically collected in the mid-infrared range (4000 to 400 cm⁻¹).[4] A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

-

Data Analysis: The positions, shapes, and intensities of the absorption bands are characteristic of the vibrational modes of the functional groups present and can be used to identify the mineral and assess the presence and nature of hydration.[31]

Wet Chemical Analysis for Iron Content

Wet chemical methods are employed to determine the elemental composition, particularly the concentration of ferrous (Fe²⁺) and total iron.

Methodology (Titration for Total Iron):

-

Sample Digestion: A precisely weighed amount of the powdered mineral is dissolved in a suitable acid, often a mixture of hydrochloric and nitric acids, with heating to ensure complete dissolution.

-

Reduction of Fe³⁺ to Fe²⁺: Any ferric iron (Fe³⁺) in the solution is reduced to ferrous iron (Fe²⁺) using a reducing agent such as stannous chloride.

-

Titration: The solution is then titrated with a standardized oxidizing agent, such as potassium dichromate or potassium permanganate.[5][32]

-

Endpoint Determination: The endpoint of the titration, indicating complete oxidation of the Fe²⁺, is determined using a colorimetric indicator or potentiometrically.[32] The volume of the titrant used is then used to calculate the concentration of iron in the original sample.

Formation Pathways of Iron(III) Sulfate Minerals

The formation of iron(III) sulfate minerals is a complex process that can be visualized as a series of interconnected pathways, primarily initiated by the oxidation of pyrite.

Caption: Formation pathway of iron(III) sulfate minerals from pyrite.

The initial step is the oxidation of pyrite, which releases ferrous iron (Fe²⁺) and sulfate into solution.[20][33] This ferrous iron is subsequently oxidized to ferric iron (Fe³⁺), a reaction often catalyzed by microbial activity.[3] The resulting acidic, this compound-rich solution can then precipitate a variety of hydrated iron(III) sulfate minerals depending on the specific environmental conditions. Evaporation can lead to the formation of coquimbite or paracoquimbite.[13] Changes in humidity can result in the formation of more or less hydrated phases like kornelite, quenstedtite, and lausenite.[10] Hydrolysis of the ferric iron can lead to the formation of basic iron sulfates such as fibroferrite.[3] In the presence of other cations like potassium, jarosite can precipitate, often at a pH between 1 and 3.[34][35]

Logical Relationships in Mineral Transformation

The relationships between the various hydrated iron(III) sulfate minerals are largely governed by hydration and dehydration reactions, which are in turn influenced by ambient temperature and relative humidity.

Caption: Hydration and dehydration relationships among iron(III) sulfate minerals.

This diagram illustrates the reversible nature of the hydration states of these minerals. For instance, the most hydrated form, quenstedtite, can lose water to form coquimbite/paracoquimbite, which in turn can dehydrate to kornelite, and so on, eventually leading to the anhydrous form under sufficiently dry and/or high-temperature conditions. These transformations are critical in understanding the stability and preservation of these minerals in different environments.

References

- 1. Lausenite Mineral Data [webmineral.com]

- 2. Fibroferrite Mineral Data [webmineral.com]

- 3. Fibroferrite - Encyclopedia [le-comptoir-geologique.com]

- 4. science.smith.edu [science.smith.edu]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. rruff.net [rruff.net]

- 8. mineralogy.rocks [mineralogy.rocks]

- 9. mindat.org [mindat.org]

- 10. handbookofmineralogy.org [handbookofmineralogy.org]

- 11. Mikasaite Mineral Data [webmineral.com]

- 12. handbookofmineralogy.org [handbookofmineralogy.org]

- 13. Coquimbite Mineral Data [webmineral.com]

- 14. mindat.org [mindat.org]

- 15. mindat.org [mindat.org]

- 16. cdn.serc.carleton.edu [cdn.serc.carleton.edu]

- 17. rruff.geo.arizona.edu [rruff.geo.arizona.edu]

- 18. mindat.org [mindat.org]

- 19. mindat.org [mindat.org]

- 20. pubs.usgs.gov [pubs.usgs.gov]

- 21. Physical-Chemical Properties of Nano-Sized Phyllosilicates: Recent Environmental and Industrial Advancements | Encyclopedia MDPI [encyclopedia.pub]

- 22. ca.water.usgs.gov [ca.water.usgs.gov]

- 23. mindat.org [mindat.org]

- 24. ins-europa.org [ins-europa.org]

- 25. icdd.com [icdd.com]

- 26. handbookofmineralogy.org [handbookofmineralogy.org]

- 27. deepseadrilling.org [deepseadrilling.org]

- 28. 12 X-ray Diffraction and Mineral Analysis – Mineralogy [opengeology.org]

- 29. researchgate.net [researchgate.net]

- 30. kirj.ee [kirj.ee]

- 31. portaspecs.com [portaspecs.com]

- 32. lcms.cz [lcms.cz]

- 33. inorganic chemistry - Converting pyrite to iron sulfate - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 34. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 35. pubs.usgs.gov [pubs.usgs.gov]

From Waste to Worth: A Technical Guide to Ferric Sulfate Production from Industrial Iron Discards

An in-depth exploration of the synthesis of ferric sulfate from industrial iron-based waste streams, offering a sustainable and economical alternative for the production of this essential coagulant. This guide is intended for researchers, chemists, and professionals in environmental science and chemical manufacturing, providing detailed experimental protocols, quantitative data, and process visualizations.

The escalating demand for this compound in water treatment and other industrial applications has spurred research into alternative, cost-effective production methods.[1] Industrial iron wastes, such as those from steel pickling, scrap metal, and mining operations, represent a voluminous and largely untapped resource for the synthesis of this valuable chemical.[2] This document outlines the core methodologies for converting these waste streams into high-purity this compound.

Core Production Pathways

The fundamental principle behind producing this compound from iron waste involves two primary stages: the dissolution of the iron source to form ferrous sulfate, followed by the oxidation of the ferrous ions (Fe²⁺) to ferric ions (Fe³⁺). The choice of specific protocols and reagents is contingent upon the nature of the initial iron-containing waste material.

The overall chemical transformation can be summarized as follows:

-

Leaching/Dissolution: Fe(s) + H₂SO₄(aq) → FeSO₄(aq) + H₂(g)[3]

-

Oxidation: 2FeSO₄(aq) + H₂SO₄(aq) + Oxidant → Fe₂(SO₄)₃(aq) + Byproducts[4]

The selection of the oxidant is a critical process parameter, with common choices including hydrogen peroxide (H₂O₂), chlorine (Cl₂), nitric acid (HNO₃), and molecular oxygen (O₂).[4][5]

Production from Diverse Industrial Iron Wastes

Steel Pickling Liquor

Steel pickling, a process to remove surface impurities from steel, generates a significant waste stream of spent pickle liquor, which is rich in ferrous sulfate or ferrous chloride.[6][7] This liquor serves as a direct precursor for this compound production.

Scrap Iron and Steel

Scrap iron and steel from various manufacturing processes can be readily used as a raw material.[8] The primary step involves dissolving the metal in sulfuric acid to generate a ferrous sulfate solution.

Iron Ore Tailings and Sludge

Iron-rich sludge from wastewater treatment plants and tailings from mining operations, such as hematite (Fe₂O₃), can also be valorized.[9][10][11] This process typically requires an initial acid leaching step to bring the iron into solution.

Visualizing the Production Workflows

The following diagrams illustrate the generalized pathways for producing this compound from different industrial iron waste sources.

Quantitative Data Summary

The efficiency and yield of this compound production are influenced by various parameters, including the type of iron waste, reaction temperature, pressure, and the choice of oxidizing agent. The following tables summarize key quantitative data from various studies.

| Parameter | Steel Pickling Liquor | Scrap Iron | Iron Ore Tailings (Hematite) | Iron-Containing Sludge | Reference |

| Initial Iron Concentration | Varies | N/A | Varies | Varies | |

| Sulfuric Acid Concentration | 22-100% (for oxidation step) | 30% | 15% | 3 mol·L⁻¹ | [10][11][12][13] |

| Reaction Temperature (°C) | 60-140 (oxidation) | 50-60 (dissolution) | Ambient (leaching) | 70 (leaching) | [11][12][13][14] |

| Reaction Time | 4-8 hours (oxidation) | Until dissolution complete | 10 minutes (leaching) | 30 minutes (leaching) | [11][13][14][15] |

| Yield | N/A | Approx. 160g Fe₂(SO₄)₃ per 400g waste | N/A | 0.45 g Fe/g dry sludge | [10][11] |

| Final Product Concentration | 14-24% Iron (as Fe³⁺) | N/A | N/A | N/A | [12] |

| Oxidizing Agent | Temperature (°C) | Pressure | Conversion Rate (Fe²⁺ to Fe³⁺) | Reference |

| Molecular Oxygen (Air) | 60-140 | 3-10 bar | >85% | [12][16] |

| Hydrogen Peroxide (H₂O₂) | 7.5-27.5 | Atmospheric | 96.17% | [17] |

| Chlorine (Cl₂) | Ambient | Atmospheric | High | [4] |

| Nitric Acid (HNO₃) | Ambient | Atmospheric | High | [4][5] |

Detailed Experimental Protocols

Protocol 1: Production from Scrap Iron using Hydrogen Peroxide Oxidation

This protocol details a two-stage process for producing a this compound solution from scrap iron.[8]

1. Dissolution of Scrap Iron:

-

Prepare a 4,500-gallon solution of ferrous sulfate by dissolving scrap metal iron in an aqueous sulfuric acid solution.

-

The initial molar ratio of sulfuric acid to iron should be between 1.0 and 1.1.[8]

-

Maintain the temperature of the hot sulfuric acid solution at approximately 200°F (93°C) and add it slowly to the iron until complete dissolution.[8]

-

The resulting solution will primarily contain ferrous sulfate with a low percentage of excess sulfuric acid (preferably 0-0.5% by weight).[8]

2. Oxidation of Ferrous Sulfate:

-

Transfer the ferrous sulfate solution to a 5,000-gallon reaction vessel that can be pressurized.

-

First Stage Oxidation (with dissolved oxygen):

-

Pressurize the reaction vessel to approximately 100 pounds per square inch and maintain the temperature between 180°F and 220°F (82°C and 104°C).[8]

-

A catalyst such as copper sulfate or copper ammonium sulfate may be used to increase the reaction rate.[8]

-

Slowly add sulfuric acid during this stage, ensuring the final total molar ratio of sulfate ion to iron ion does not exceed 1.5 to 1.[8]

-

Continue this stage for approximately 8 to 12 hours, or until about 95% of the ferrous ions are converted to ferric ions.[8]

-

-

Second Stage Oxidation (with hydrogen peroxide):

-

Depressurize the vessel to atmospheric pressure.

-

Carefully add a 30% to 40% aqueous solution of hydrogen peroxide to complete the oxidation of the remaining ferrous sulfate to this compound.[8][18]

-

Monitor the reaction and add only enough hydrogen peroxide to achieve substantially complete oxidation.[8]

-

-

Filter any solid precipitates from the final this compound solution.

Protocol 2: Production from Iron Ore Tailings (Hematite)

This protocol describes the extraction of this compound from hematite (Fe₂O₃) derived from iron waste.[10][14]

1. Preparation of Hematite from Iron Waste:

-

Collect iron waste magnetically and wash it.

-

Oxidize the iron waste in a furnace at 735°C by introducing a mixture of air and water vapor to transform it into hematite (Fe₂O₃).[10][14]

-

Crush the resulting hematite into a fine powder.

2. Leaching of Hematite:

-

Prepare a 15% sulfuric acid solution.

-

Add the hematite powder to the sulfuric acid solution.

-

Stir the mixture using a magnetic stirrer for 10 minutes for dynamic leaching.[14]

-

Allow the solution to cool for three hours.

-

Filter the solution to remove any unreacted solids and obtain a pure this compound solution.[14]

3. Production of this compound Powder:

-

Dry the this compound solution in a drying furnace at 50°C to obtain solid peels of this compound.[10][14]

-

Mill the dried peels to produce this compound powder.

Protocol 3: Production from Iron-Containing Sludge

This protocol outlines the synthesis of polymeric this compound from iron-containing sludge generated from acid washing wastewater.[9]

1. Slurry Preparation and Initial Oxidation:

-

Take the iron-containing sludge as the initial raw material.

-

Add a liquid alkali to the sludge at a solid-to-liquid ratio of 1 kg : 1-10 L and mix uniformly.

-

Adjust the pH of the slurry to 9.5-10.5.[9]

-

Introduce air into the slurry for 1-5 hours for oxidation.[9]

2. Acidification and Polymerization:

-

The subsequent steps, though not fully detailed in the abstract, would involve acidification with sulfuric acid to dissolve the oxidized iron and then polymerization to form polymeric this compound. The general principle involves the controlled hydrolysis of the ferric ions.

Signaling Pathways and Logical Relationships

The core of this compound production from waste is a chemical transformation process. The logical flow from raw material to final product is depicted below.

Characterization and Impurity Profile

The quality of the produced this compound is crucial for its application, particularly in water treatment. The final product should be analyzed for its iron content (both Fe²⁺ and Fe³⁺), free acid content, and the presence of heavy metal impurities.[8] Industrial iron wastes can contain various heavy metals which may be carried over into the final product. One analysis of commercial ferrous sulfate, a common precursor, showed the presence of lead (12 ppm) and nickel (123 ppm), among other metals.[19] Therefore, purification steps may be necessary depending on the source of the iron waste and the intended application of the this compound.

Conclusion

The conversion of industrial iron wastes into this compound presents a compelling example of a circular economy, transforming hazardous or low-value materials into a commercially valuable product. The methodologies outlined in this guide demonstrate that with controlled reaction conditions, it is feasible to produce this compound that meets the specifications required for various industrial applications, most notably water and wastewater treatment.[20][21] Further research can focus on optimizing these processes for higher efficiency, purity, and cost-effectiveness, thereby promoting sustainable chemical manufacturing.

References

- 1. imarcgroup.com [imarcgroup.com]

- 2. Ferrous Industrial Wastes—Valuable Resources for Water and Wastewater Decontamination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ferrous Sulfate Manufacturing Techniques & The Affinity Process - Affinity Chemical [affinitychemical.com]

- 4. epa.gov [epa.gov]

- 5. This compound | chemical compound | Britannica [britannica.com]

- 6. epa.gov [epa.gov]

- 7. primaryinfo.com [primaryinfo.com]

- 8. US4707349A - Process of preparing a preferred this compound solution, and product - Google Patents [patents.google.com]

- 9. CN109502655B - Production process of polymeric this compound - Google Patents [patents.google.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. mdpi.com [mdpi.com]

- 12. US5766566A - Process for preparing this compound - Google Patents [patents.google.com]

- 13. bio-conferences.org [bio-conferences.org]

- 14. pubs.aip.org [pubs.aip.org]

- 15. US7067100B2 - Liquid this compound manufacturing process - Google Patents [patents.google.com]

- 16. pubs.aip.org [pubs.aip.org]

- 17. Process Optimization for the Production of this compound... [degruyterbrill.com]

- 18. What happens when ferrous sulphate is treated with hydrogen peroxide in acidic medium? [allen.in]

- 19. greenwaybiotech.com [greenwaybiotech.com]

- 20. This compound - Water Purification [tidjma.tn]

- 21. getwsu.com [getwsu.com]

Solubility of ferric sulfate in different aqueous solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ferric sulfate in various aqueous solutions. This compound, Fe₂(SO₄)₃, is a compound of significant interest in various fields, including its use as a coagulant in water treatment, a mordant in dyeing, and its potential applications in pharmaceuticals. Understanding its solubility characteristics is crucial for process optimization, formulation development, and ensuring its efficacy and safety in different applications.

Solubility of this compound in Aqueous Solutions

The solubility of this compound is influenced by several factors, including the nature of the solvent, temperature, pH, and the presence of other ions in the solution. This section details its solubility in water, acidic and basic solutions, and the impact of common ions.

Solubility in Water

This compound is generally considered to be highly soluble in water.[1][2] The dissolution of its hydrated forms, such as the nonahydrate, is particularly high. However, the anhydrous form is described as being slightly soluble.[3][4] The process of dissolution in water is accompanied by hydrolysis, which results in an acidic solution.[5]

Table 1: Quantitative Solubility of this compound in Water

| Hydrate Form | Temperature | Solubility |

| Nonahydrate | Cold Water | 440 g / 100 mL |

| Monohydrate | 20 °C (293 K) | 25.6 g / 100 mL (256 g/L)[6] |

| Not Specified | 20 °C | > 10 g / 100 mL |

Note: The available data on the temperature-dependent solubility of this compound is limited. Further experimental studies are required to establish a comprehensive solubility curve.

Solubility in Acidic Solutions

The solubility of this compound in acidic solutions is significantly dependent on the type of acid.

-

Sulfuric Acid: this compound is reported to be insoluble in sulfuric acid.[3][4] This property is utilized in some industrial processes to separate it from other metal sulfates. While direct quantitative data for this compound is scarce, studies on ferrous sulfate (FeSO₄) in sulfuric acid show a decrease in solubility with increasing acid concentration, particularly at high concentrations (>90%).[7]

-